Fluomine dust

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

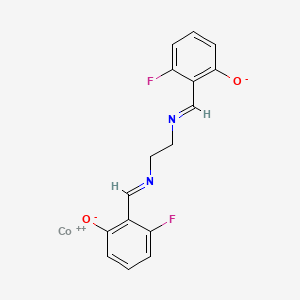

Cobalt, ((2,2'-(1,2-ethanediylbis(nitrilomethylidyne))bis(6-fluorophenolato))(2-)-n,n',o,o')-,(sp-4-2) is a solid. (EPA, 1998)

Aplicaciones Científicas De Investigación

Environmental Applications

Fluomine dust is primarily associated with per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential toxicity. Understanding the behavior of this compound in environmental contexts is crucial for assessing its impact.

PFAS Contamination Studies

Research has demonstrated that PFAS can accumulate in indoor dust, contributing to human exposure. A study analyzed dust samples from buildings with "healthier" materials—those reportedly free of PFAS—and found significantly lower levels of targeted PFAS in comparison to conventional materials. The median concentration of PFAS was 66% lower in healthier environments, indicating that this compound can serve as an indicator of PFAS contamination levels in indoor settings .

Remediation Technologies

This compound's properties make it a candidate for use in remediation technologies aimed at removing PFAS from contaminated water sources. Adsorption techniques utilizing materials that interact with PFAS have been reviewed critically, highlighting the effectiveness of certain fluorinated compounds in capturing these substances from aqueous solutions .

Material Science Applications

Fluorination, the process of introducing fluorine into organic compounds, enhances various physical and chemical properties. This compound plays a role in several innovative applications within material science.

Drug Discovery and Development

Fluorinated compounds are increasingly used in pharmaceuticals due to their improved metabolic stability and biological activity. This compound can be utilized as a fluorination agent to modify existing drug candidates, enhancing their efficacy . The introduction of fluorine can improve binding interactions and lead to more potent therapeutic agents.

Industrial Coatings and Textiles

The surfactant properties of fluorinated compounds make them ideal for use in water- and stain-repellent coatings for textiles and industrial applications. This compound can be incorporated into formulations that impart these desirable properties to various materials .

Health-Related Applications

The health implications of exposure to this compound are significant, particularly concerning its association with PFAS.

Toxicological Studies

Research indicates that exposure to PFAS through inhalation of contaminated dust may lead to adverse health effects. Studies have shown that PFAS can migrate from materials into indoor environments, where they accumulate in dust particles . This raises concerns about chronic exposure and potential health risks associated with this compound.

Analytical Techniques

Fluorine NMR (Nuclear Magnetic Resonance) has emerged as a powerful tool for analyzing fluorinated compounds, including those found in this compound. This technique allows for detailed characterization of PFAS in environmental samples, facilitating better understanding and management of contamination .

Case Studies

Propiedades

Número CAS |

62207-76-5 |

|---|---|

Fórmula molecular |

C16H12CoF2N2O2 |

Peso molecular |

361.21 g/mol |

Nombre IUPAC |

cobalt(2+);3-fluoro-2-[2-[(2-fluoro-6-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |

InChI |

InChI=1S/C16H14F2N2O2.Co/c17-13-3-1-5-15(21)11(13)9-19-7-8-20-10-12-14(18)4-2-6-16(12)22;/h1-6,9-10,21-22H,7-8H2;/q;+2/p-2 |

Clave InChI |

VUNNDCACJFYYFK-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

SMILES canónico |

C1=CC(=C(C(=C1)F)C=NCCN=CC2=C(C=CC=C2F)[O-])[O-].[Co+2] |

Color/Form |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.